molecular formula C12H8N2O7S B15348349 Bis(p-nitrophenyl) sulphite CAS No. 25887-81-4

Bis(p-nitrophenyl) sulphite

Cat. No.: B15348349
CAS No.: 25887-81-4
M. Wt: 324.27 g/mol
InChI Key: GRDMQWRBLJZFML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(p-nitrophenyl) sulphite: is a chemical compound characterized by its two p-nitrophenyl groups attached to a sulphite ion. This compound is notable for its applications in various scientific fields, including chemistry, biology, and medicine.

Synthetic Routes and Reaction Conditions:

  • Laboratory Synthesis: this compound can be synthesized through the reaction of p-nitrophenol with sodium bisulfite under acidic conditions.

  • Industrial Production Methods: On an industrial scale, the compound is typically produced through a similar reaction but with optimized conditions to ensure higher yields and purity.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form p-nitrobenzenesulfonic acid.

  • Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in bis(p-aminophenyl) sulphite.

  • Substitution: Substitution reactions can occur at the sulphite group, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Typical reducing agents include iron and hydrogen gas.

  • Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst.

Major Products Formed:

  • Oxidation Products: p-Nitrobenzenesulfonic acid

  • Reduction Products: Bis(p-aminophenyl) sulphite

  • Substitution Products: Various derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry: Bis(p-nitrophenyl) sulphite is used as a reagent in organic synthesis and analytical chemistry. Biology: It serves as a probe in biological studies to understand cellular processes. Medicine: The compound is explored for its potential therapeutic applications, including its use as an antimicrobial agent. Industry: It is utilized in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which Bis(p-nitrophenyl) sulphite exerts its effects involves its interaction with molecular targets and pathways. The compound can act as an oxidizing or reducing agent, influencing various biochemical processes. Its molecular targets include enzymes and other proteins involved in cellular metabolism.

Comparison with Similar Compounds

  • Bis(p-nitrophenyl) phosphate: Similar structure but with a phosphate group instead of sulphite.

  • Bis(p-nitrophenyl) ether: Contains an ether linkage instead of sulphite.

Uniqueness: Bis(p-nitrophenyl) sulphite is unique in its ability to participate in both oxidation and reduction reactions, making it versatile in various chemical processes.

This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across different fields

Properties

IUPAC Name

bis(4-nitrophenyl) sulfite
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O7S/c15-13(16)9-1-5-11(6-2-9)20-22(19)21-12-7-3-10(4-8-12)14(17)18/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRDMQWRBLJZFML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OS(=O)OC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O7S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80180536
Record name Bis(p-nitrophenyl) sulphite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80180536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25887-81-4
Record name Sulfurous acid, bis(4-nitrophenyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25887-81-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bis(p-nitrophenyl) sulphite
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025887814
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC121610
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121610
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Bis(p-nitrophenyl) sulphite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80180536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(p-nitrophenyl) sulphite
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.998
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.